L-Glutamic acid gamma-hydrazide

Vue d'ensemble

Description

L-Glutamic acid gamma-hydrazide, also known as this compound, is a useful research compound. Its molecular formula is C5H11N3O3 and its molecular weight is 161.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60336. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Acidic - Glutamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

L-Glutamic acid gamma-hydrazide (GHA) is a compound derived from glutamic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of GHA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

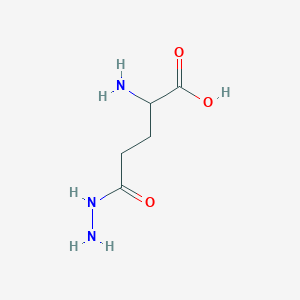

This compound is synthesized from L-glutamic acid through a hydrazination reaction, where hydrazine is introduced to the gamma position of the glutamic acid molecule. The resulting compound retains the amino acid's structural characteristics while introducing a hydrazide functional group that may enhance its biological interactions.

1. Antioxidant Properties

Research indicates that GHA exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. A study demonstrated that GHA could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Neuroprotective Effects

GHA has shown potential neuroprotective effects, particularly in models of neurodegeneration. In animal studies, administration of GHA resulted in increased levels of gamma-aminobutyric acid (GABA) in the brain, suggesting a mechanism through which it may exert neuroprotective effects by modulating neurotransmitter levels . This modulation can be vital in conditions such as epilepsy and anxiety disorders.

3. Inhibition of Nitrate Reductase

In agricultural research, GHA has been evaluated for its ability to inhibit assimilatory nitrate reductase activity in soil. This inhibition can affect nitrogen metabolism in plants, potentially influencing crop yield and soil health . The compound's interaction with soil enzymes highlights its relevance not only in pharmacology but also in agricultural biotechnology.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1: Neuroprotection in Mice | Increased GABA levels and reduced neuronal apoptosis after GHA treatment | Potential therapeutic agent for neurodegenerative diseases |

| Study 2: Antioxidant Activity Assessment | GHA demonstrated a significant reduction in oxidative stress markers | Could be developed as a dietary supplement or therapeutic agent |

| Study 3: Agricultural Impact | GHA inhibited nitrate reductase activity, affecting nitrogen assimilation | May enhance understanding of nitrogen management in crops |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : GHA's structure allows it to interact with free radicals, neutralizing them and preventing cellular damage.

- Neurotransmitter Modulation : By increasing GABA levels, GHA may help restore balance in neurotransmission, particularly under pathological conditions.

- Enzyme Inhibition : The compound’s ability to inhibit specific enzymes like nitrate reductase suggests potential applications in both medical and agricultural fields.

Propriétés

IUPAC Name |

2-amino-5-hydrazinyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3/c6-3(5(10)11)1-2-4(9)8-7/h3H,1-2,6-7H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFBPUBBBREDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NN)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820-73-1 | |

| Record name | Glutamic acid, L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.